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An HPLC Method for the Quantification of Losmiprofen in Human Plasma

Application Note and Protocol
Introduction

Losmiprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the

phenylpropionic acid group. Accurate quantification of Losmiprofen in plasma is crucial for

pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This

document provides a detailed protocol for a simple, sensitive, and accurate reversed-phase

high-performance liquid chromatography (RP-HPLC) method with UV detection for the

determination of Losmiprofen in human plasma. The method is based on established

protocols for the structurally similar compound, Loxoprofen, and has been adapted to provide a

robust analytical procedure.[1]

Principle

The method involves the extraction of Losmiprofen and an internal standard (IS), Ketoprofen,

from human plasma via a liquid-liquid extraction (LLE) or protein precipitation procedure.[2] The

extracted analytes are then separated on a C18 reversed-phase column using an isocratic

mobile phase. Detection and quantification are achieved using a UV detector. The

concentration of Losmiprofen in the plasma samples is determined by comparing the peak

area ratio of the analyte to the internal standard against a calibration curve.[3]
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Materials and Reagents
Losmiprofen reference standard

Ketoprofen (Internal Standard) reference standard[2]

Acetonitrile (HPLC grade)[1][2]

Methanol (HPLC grade)[4]

Water (HPLC grade or double distilled)[1]

Sodium dihydrogen phosphate[1]

Orthophosphoric acid[2]

Ethyl acetate[2]

Human plasma (drug-free)

0.45 µm membrane filters

Instrumentation
High-Performance Liquid Chromatography (HPLC) system equipped with:

Isocratic or Binary Pump

Autosampler

Column Oven

UV-Vis Detector[1]

Analytical Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][2]

Data Acquisition and Processing Software

Centrifuge
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Vortex mixer

pH meter

Experimental Protocols
Preparation of Solutions

Mobile Phase: A mixture of acetonitrile and a buffer solution is commonly used. An example

is Acetonitrile:0.01 M Sodium Dihydrogen Phosphate buffer (55:45 v/v), with the pH adjusted

to 6.5.[1] Alternatively, a mixture of Acetonitrile:Water (40:60 v/v) adjusted to pH 3.0 with

orthophosphoric acid can be used.[2] The mobile phase should be filtered through a 0.45 µm

filter and degassed prior to use.

Stock Solution (1 mg/mL): Accurately weigh 10 mg of Losmiprofen reference standard and

dissolve it in 10 mL of methanol.

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ketoprofen and

dissolve it in 10 mL of methanol.[2]

Working Standard Solutions: Prepare a series of working standard solutions by diluting the

Losmiprofen stock solution with the mobile phase to achieve the desired concentrations for

the calibration curve.

Calibration Standards: Spike appropriate amounts of the working standard solutions into

drug-free human plasma to obtain final concentrations for the calibration curve, typically

ranging from 0.1 µg/mL to 10.0 µg/mL.[1][2]

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high

concentrations in the same manner as the calibration standards.

Sample Preparation (Liquid-Liquid Extraction)
Pipette 500 µL of plasma sample (calibration standard, QC, or unknown) into a clean

centrifuge tube.

Add a fixed amount of the Internal Standard solution.
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Add 3 mL of ethyl acetate as the extraction solvent.[2]

Vortex the mixture for 2 minutes.

Centrifuge at 4000 rpm for 10 minutes.

Carefully transfer the upper organic layer to a new clean tube.

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

Reconstitute the residue in 200 µL of the mobile phase.

Vortex for 30 seconds.

Inject a 20 µL aliquot into the HPLC system for analysis.[4]

Chromatographic Conditions
The chromatographic conditions should be optimized to achieve good resolution and peak

shape for both Losmiprofen and the internal standard.

Parameter Condition

HPLC System Agilent 1100 Series or equivalent[4]

Column C18 (250 mm x 4.6 mm, 5 µm)[1][2]

Mobile Phase
Acetonitrile : Water (40:60 v/v), pH 3.0 with

H₃PO₄[2]

Flow Rate 1.0 mL/min[1][2]

Column Temp. Ambient or controlled at 25°C

Injection Vol. 20 µL

Detector UV at 220 nm[5]

Internal Standard Ketoprofen[2]

Method Validation
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The analytical method should be validated according to ICH guidelines to ensure its suitability

for the intended purpose.[6]

Parameter
Typical Acceptance
Criteria

Results

Linearity (r²) ≥ 0.999 0.9991[2]

Range 0.1 - 10.0 µg/mL
The method is linear over the

specified range.[1][2]

LLOQ 0.10 µg/mL
0.1 µg/mL with acceptable

precision and accuracy.[2]

Accuracy (% RE) Within ±15% (±20% for LLOQ)
Intra-day and Inter-day

accuracy within ±10%.[2]

Precision (% RSD) ≤ 15% (≤ 20% for LLOQ)

Intra-day and Inter-day

precision (%RSD) was less

than 5%.[1]

Recovery (%) Consistent and reproducible

67-69% for Losmiprofen and

Ketoprofen.[2] >90% in

another study.[1]

Selectivity
No interference at the retention

times of the analyte and IS.

No interfering peaks from

endogenous plasma

components were observed.[2]

Stability

Freeze-thaw, short-term, long-

term, post-preparative stability

within ±15%

Losmiprofen is stable in

plasma during storage and

processing.[1]

Visualizations
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Sample Collection & Handling
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Caption: Experimental workflow for Losmiprofen quantification in plasma.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1675151?utm_src=pdf-body-img
https://www.benchchem.com/product/b1675151?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Accuracy & Precision Sensitivity & Linearity Specificity & Stability

HPLC Method Validation
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Caption: Key parameters for HPLC method validation.

Conclusion
The described HPLC-UV method provides a reliable and robust tool for the quantification of

Losmiprofen in human plasma. The procedure involves a straightforward liquid-liquid

extraction and a relatively short chromatographic run time, making it suitable for high-

throughput analysis in clinical and research settings. The method demonstrates excellent

linearity, accuracy, and precision, meeting the standard requirements for bioanalytical method

validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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